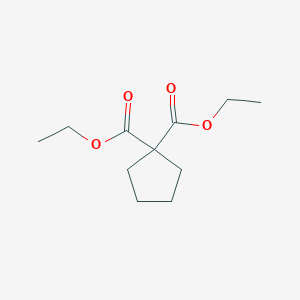

Diethyl cyclopentane-1,1-dicarboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

diethyl cyclopentane-1,1-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O4/c1-3-14-9(12)11(7-5-6-8-11)10(13)15-4-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAKRHRXBVSLQAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCC1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40194492 | |

| Record name | Diethyl 1,1-cyclopentanedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40194492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4167-77-5 | |

| Record name | 1,1-Cyclopentanedicarboxylic acid, 1,1-diethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4167-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl cyclopentane-1,1-dicarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004167775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4167-77-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67352 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl 1,1-cyclopentanedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40194492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl 1,1-cyclopentanedicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.841 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL CYCLOPENTANE-1,1-DICARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HA543F6CEE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Diethyl Cyclopentane-1,1-dicarboxylate (CAS: 4167-77-5)

This guide provides a comprehensive technical overview of diethyl cyclopentane-1,1-dicarboxylate, a valuable building block in organic synthesis, particularly for researchers, scientists, and professionals in drug development. We will delve into its chemical and physical properties, synthesis, reactivity, and applications, with a focus on the practical insights necessary for its effective utilization in a laboratory setting.

Core Characteristics and Physicochemical Properties

Diethyl cyclopentane-1,1-dicarboxylate is a geminal diester characterized by a five-membered carbocyclic ring. This structure imparts a unique combination of steric and electronic properties that make it a versatile synthon.

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Diethyl Cyclopentane-1,1-dicarboxylate [1][2][3]

| Property | Value |

| CAS Number | 4167-77-5 |

| Molecular Formula | C₁₁H₁₈O₄ |

| Molecular Weight | 214.26 g/mol |

| IUPAC Name | diethyl cyclopentane-1,1-dicarboxylate |

| Synonyms | 1,1-Cyclopentanedicarboxylic acid, diethyl ester |

| Appearance | Colorless liquid (typical) |

| Boiling Point | Not precisely defined, but expected to be over 200°C at atmospheric pressure. |

| Density | Not readily available, but expected to be around 1.0 g/mL. |

| Solubility | Soluble in common organic solvents like ethanol, ether, and acetone. Insoluble in water. |

Synthesis of Diethyl Cyclopentane-1,1-dicarboxylate: The Malonic Ester Synthesis

The most common and reliable method for synthesizing diethyl cyclopentane-1,1-dicarboxylate is a variation of the malonic ester synthesis. This classic reaction in organic chemistry involves the alkylation of diethyl malonate with a suitable dihaloalkane. In this case, 1,4-dibromobutane is the ideal reagent to form the five-membered ring.

The underlying principle of this synthesis is the high acidity of the α-protons of diethyl malonate, which allows for their easy removal by a moderately strong base to form a stabilized enolate. This enolate then acts as a nucleophile, displacing the halide ions from the dihaloalkane in a sequential manner to first form an intermediate and then cyclize.

Caption: Workflow for the synthesis of diethyl cyclopentane-1,1-dicarboxylate.

Detailed Experimental Protocol (Adapted from analogous preparations in Organic Syntheses[4])

This protocol is a well-established procedure for the synthesis of cyclic gem-dicarboxylates and is highly applicable for the preparation of the title compound.

Materials:

-

Diethyl malonate

-

1,4-Dibromobutane

-

Sodium metal

-

Absolute ethanol

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, prepare a solution of sodium ethoxide by cautiously adding clean sodium metal pieces to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and generates hydrogen gas, so proper precautions must be taken.

-

Initial Alkylation: To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise with stirring. After the addition is complete, add 1,4-dibromobutane dropwise at a rate that maintains a gentle reflux.

-

Cyclization: After the initial alkylation, a second equivalent of sodium ethoxide is typically added to facilitate the intramolecular cyclization. The reaction mixture is then heated at reflux for several hours to ensure complete reaction.

-

Workup: After cooling to room temperature, the reaction mixture is poured into a separatory funnel containing water. The aqueous layer is extracted several times with diethyl ether. The combined organic extracts are washed with brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

-

Purification: The crude product is purified by vacuum distillation to yield pure diethyl cyclopentane-1,1-dicarboxylate.

Expert Insights: The success of this reaction hinges on the use of anhydrous conditions to prevent the quenching of the sodium ethoxide and the enolate intermediate. The slow addition of reagents is crucial to control the exothermicity of the reaction.

Chemical Reactivity and Synthetic Utility

Diethyl cyclopentane-1,1-dicarboxylate is a versatile intermediate in organic synthesis. Its reactivity is primarily centered around the two ester functional groups and the potential for further functionalization of the cyclopentane ring.

Hydrolysis and Decarboxylation

One of the most common transformations of diethyl cyclopentane-1,1-dicarboxylate is its hydrolysis to the corresponding dicarboxylic acid, followed by decarboxylation to yield cyclopentanecarboxylic acid. This sequence provides an efficient route to monosubstituted cyclopentane derivatives.

Caption: Key reaction pathway of diethyl cyclopentane-1,1-dicarboxylate.

Reduction

The ester groups can be reduced to alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄) to afford cyclopentane-1,1-diyldimethanol. This diol is a useful precursor for the synthesis of spirocyclic compounds and other complex architectures.

Applications in Drug Discovery and Medicinal Chemistry

The cyclopentane-1,1-dicarboxylic acid moiety, readily accessible from the title compound, is a valuable scaffold in medicinal chemistry. It can be used as a constrained analog of a gem-dimethyl group or as a building block for the synthesis of spirocyclic compounds, which are of increasing interest in drug design due to their conformational rigidity and three-dimensional character. While specific examples for diethyl cyclopentane-1,1-dicarboxylate are not as prevalent in the literature as for its cyclopropane and cyclobutane analogs, the principles of its utility are the same. For instance, related structures are used as intermediates in the synthesis of various biologically active molecules.

Spectroscopic Characterization

The structure of diethyl cyclopentane-1,1-dicarboxylate can be unequivocally confirmed by standard spectroscopic techniques.

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - A triplet around 1.2 ppm corresponding to the methyl protons of the ethyl groups.- A quartet around 4.1 ppm corresponding to the methylene protons of the ethyl groups.- Multiplets in the range of 1.6-2.0 ppm for the methylene protons of the cyclopentane ring. |

| ¹³C NMR | - A peak around 14 ppm for the methyl carbons of the ethyl groups.- A peak around 61 ppm for the methylene carbons of the ethyl groups.- Peaks in the range of 25-40 ppm for the methylene carbons of the cyclopentane ring.- A quaternary carbon peak around 55-60 ppm.- A carbonyl carbon peak around 170-175 ppm. |

| FTIR | - A strong C=O stretching vibration around 1730 cm⁻¹.- C-O stretching vibrations in the range of 1100-1300 cm⁻¹.- C-H stretching vibrations just below 3000 cm⁻¹. |

Safety and Handling

Diethyl cyclopentane-1,1-dicarboxylate is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

-

GHS Hazard Statements: Based on data for similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation[2].

-

Precautions for Use: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[4][5]. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

Diethyl cyclopentane-1,1-dicarboxylate is a fundamentally important building block in organic synthesis. Its straightforward preparation via the malonic ester synthesis and the versatile reactivity of its ester groups make it a valuable precursor for a wide range of more complex molecules, including those of pharmaceutical interest. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective application in research and development.

References

-

Organic Syntheses. (n.d.). diethyl 1,1-cyclobutanedicarboxylate. Retrieved January 23, 2026, from [Link]

-

CP Lab Safety. (n.d.). diethyl cyclopentane-1, 1-dicarboxylate, min 97%, 10 grams. Retrieved January 23, 2026, from [Link]

-

Royal Society of Chemistry. (2007). Cyclopent-3-ene-1,1-dicarboxylic acid diethyl ester 4. Retrieved January 23, 2026, from [Link]

-

PENTA s.r.o. (2023, April 5). Cyclopentane - SAFETY DATA SHEET. Retrieved January 23, 2026, from [Link]

-

PubChem. (n.d.). Diethyl 1,1-cyclopentanedicarboxylate. Retrieved January 23, 2026, from [Link]

-

Oregon State University. (n.d.). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Retrieved January 23, 2026, from [Link]

- Google Patents. (n.d.). CN102850257A - Preparation method of 1,2-cyclopentane dicarboximide.

-

GSRS. (n.d.). DIETHYL CYCLOPENTANE-1,1-DICARBOXYLATE. Retrieved January 23, 2026, from [Link]

-

Chemie Brunschwig. (n.d.). BLD Pharm. Retrieved January 23, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Infrared Spectroscopy of Diethyl Cyclopentane-1,1-dicarboxylate

This guide provides a comprehensive technical overview of the principles and practices involved in the Infrared (IR) spectroscopic analysis of diethyl cyclopentane-1,1-dicarboxylate. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who utilize IR spectroscopy for structural elucidation and quality control.

Introduction: The Significance of Diethyl Cyclopentane-1,1-dicarboxylate and the Role of IR Spectroscopy

Diethyl cyclopentane-1,1-dicarboxylate (CAS No. 4167-77-5, Molecular Formula: C₁₁H₁₈O₄) is a key organic building block used in the synthesis of various complex molecules, including pharmaceuticals and specialty chemicals.[1][2][3] Its molecular structure, featuring a five-membered cycloalkane ring geminally substituted with two ethyl ester groups, presents a unique spectroscopic fingerprint.

Infrared (IR) spectroscopy is an indispensable analytical technique for the characterization of such molecules. By measuring the absorption of infrared radiation by a sample, an IR spectrum is generated that reveals the vibrational frequencies of its constituent chemical bonds.[4] This information is directly correlated to the functional groups present in the molecule, making IR spectroscopy a powerful tool for:

-

Structural Verification: Confirming the identity and purity of synthesized diethyl cyclopentane-1,1-dicarboxylate.

-

Reaction Monitoring: Tracking the progress of reactions involving this molecule by observing the appearance or disappearance of characteristic absorption bands.

-

Quality Control: Ensuring the consistency and quality of the compound in various applications.

This guide will delve into the theoretical underpinnings of the IR spectrum of diethyl cyclopentane-1,1-dicarboxylate, provide a detailed experimental protocol for its analysis, and offer insights into the interpretation of its spectral features.

Theoretical Framework: Predicting the Vibrational Landscape

The IR spectrum of diethyl cyclopentane-1,1-dicarboxylate is a superposition of the vibrational modes of its core structural components: the cyclopentane ring and the two ethyl ester functional groups.

The Dominance of the Ester Functional Groups

The most prominent features in the IR spectrum of an ester are the strong absorptions arising from the carbonyl (C=O) and carbon-oxygen (C-O) stretching vibrations.[5] Saturated aliphatic esters, such as diethyl cyclopentane-1,1-dicarboxylate, exhibit a characteristic and intense C=O stretching band typically in the range of 1750-1735 cm⁻¹.[6][7] This absorption is due to the significant change in dipole moment during the stretching vibration of the highly polar carbonyl bond.

Furthermore, esters display two distinct C-O stretching vibrations in the fingerprint region, generally between 1300 and 1000 cm⁻¹.[5][7] These correspond to the asymmetric and symmetric stretching of the O=C-O-C unit. The presence of these two strong bands, in conjunction with the intense C=O absorption, is a highly reliable indicator of an ester functional group.[5]

The Contribution of the Cyclopentane Ring

The cyclopentane ring, being a saturated hydrocarbon, will primarily exhibit C-H stretching and bending vibrations. The C-H stretching vibrations of the methylene (CH₂) groups in the ring are expected to appear just below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ region. Additionally, scissoring and rocking vibrations of the CH₂ groups will give rise to absorptions in the 1470-1430 cm⁻¹ range. The vibrational modes of the cyclopentane ring can be complex due to its non-planar conformations (envelope and twist).[8][9]

The Ethyl Group Signatures

The ethyl groups (-CH₂CH₃) will also contribute to the C-H stretching region (2980-2870 cm⁻¹) and will show characteristic bending vibrations for the methyl (CH₃) and methylene (CH₂) groups in the 1470-1370 cm⁻¹ region.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

The following protocol outlines a robust methodology for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of diethyl cyclopentane-1,1-dicarboxylate, which is a liquid at room temperature.

Sample Preparation: The Neat Liquid Film Method

Given that diethyl cyclopentane-1,1-dicarboxylate is a liquid, the simplest and most common sample preparation technique is the neat liquid film method using salt plates (e.g., NaCl or KBr).[10]

Step-by-Step Methodology:

-

Ensure Cleanliness: Thoroughly clean and dry two infrared-transparent salt plates (e.g., KBr) with a suitable solvent (e.g., dry acetone or methylene chloride) and handle them only by the edges to avoid moisture contamination from fingerprints.

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

-

Sample Application: Place a single, small drop of diethyl cyclopentane-1,1-dicarboxylate onto the center of one of the salt plates.

-

Film Formation: Carefully place the second salt plate on top of the first, gently rotating it to spread the liquid into a thin, uniform film. The film should be free of air bubbles.

-

Sample Holder: Place the "sandwich" of salt plates into the spectrometer's sample holder.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The resolution should be set to 4 cm⁻¹.

Causality Behind Experimental Choices:

-

Salt Plates: KBr and NaCl are transparent to mid-infrared radiation, making them ideal for this application. They are, however, hygroscopic and must be kept dry.

-

Neat Sample: Analyzing the pure liquid eliminates interference from solvent peaks, providing a clear spectrum of the analyte.

-

Thin Film: A thin film is crucial to ensure that the absorption bands are not completely saturated (i.e., do not exceed the detector's linear range), allowing for accurate determination of peak positions and relative intensities.

Alternative Method: Attenuated Total Reflectance (ATR)

Attenuated Total Reflectance (ATR) is another excellent technique that requires minimal sample preparation.[11][12]

Step-by-Step Methodology:

-

ATR Crystal Cleaning: Ensure the ATR crystal (e.g., diamond or ZnSe) is impeccably clean. Record a background spectrum.

-

Sample Application: Place a drop of diethyl cyclopentane-1,1-dicarboxylate directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the spectrum.

Advantages of ATR: This method is rapid, requires very little sample, and is easy to clean up.

Spectral Interpretation: Decoding the Vibrational Fingerprint

The following table summarizes the expected characteristic absorption bands in the IR spectrum of diethyl cyclopentane-1,1-dicarboxylate, based on established correlation tables and the principles discussed above.[6][7][13]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 2980 - 2870 | Medium | C-H Stretching (asymmetric and symmetric) | -CH₂- and -CH₃ |

| 1750 - 1735 | Strong | C=O Stretching | Ester |

| 1470 - 1430 | Medium | CH₂ Bending (Scissoring) | Cyclopentane, Ethyl |

| 1390 - 1370 | Medium | CH₃ Bending (Umbrella) | Ethyl |

| 1300 - 1200 | Strong | C-O-C Asymmetric Stretching | Ester |

| 1150 - 1000 | Strong | C-O-C Symmetric Stretching | Ester |

Note: The bolded entries represent the most characteristic and intense peaks for identifying the ester functionality.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the IR spectroscopic analysis of diethyl cyclopentane-1,1-dicarboxylate.

Caption: Workflow for IR analysis of diethyl cyclopentane-1,1-dicarboxylate.

Conclusion: A Self-Validating System for Structural Integrity

The IR spectrum of diethyl cyclopentane-1,1-dicarboxylate provides a rapid and reliable method for its structural confirmation. The presence of a strong carbonyl absorption around 1740 cm⁻¹, coupled with two strong C-O stretching bands in the 1300-1000 cm⁻¹ region, serves as a definitive marker for the geminal diester functionality.[5] The C-H stretching and bending vibrations further corroborate the presence of the cyclopentane and ethyl moieties. By following the detailed protocol outlined in this guide, researchers can confidently acquire and interpret the IR spectrum of this important chemical intermediate, ensuring its identity and purity for downstream applications. This self-validating system, grounded in the fundamental principles of molecular vibrations, is an essential component of rigorous scientific practice in chemical research and development.

References

-

Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

-

National Center for Biotechnology Information. (n.d.). Diethyl 1,1-cyclopentanedicarboxylate. PubChem Compound Database. [Link]

-

Miller, A. L., & Bowden, N. B. (2007). Supplementary Data. Room Temperature Ionic Liquids: New Solvents for Schrock's Catalyst and Removal Using Polydimethylsiloxane Membranes. The Royal Society of Chemistry. [Link]

-

Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

-

CP Lab Safety. (n.d.). diethyl cyclopentane-1, 1-dicarboxylate, min 97%, 10 grams. [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters. UCLA Chemistry and Biochemistry. [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

- Google Patents. (1996). Preparation of esters of cyclopropane-1,1-dicarboxylic acid.

-

DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar. [Link]

-

Ocola, E. J., Bauman, L. E., & Laane, J. (2011). Vibrational spectra and structure of cyclopentane and its isotopomers. The Journal of Physical Chemistry A, 115(24), 6531–6542. [Link]

-

ResearchGate. (n.d.). The Vibrational Analysis of Cyclopentanone. [Link]

-

Liu, X. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. [Link]

-

Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid. [Link]

-

ResearchGate. (n.d.). An Empirical IR Frequency Map for Ester C=O Stretching Vibrations. [Link]

-

ACS Publications. (2016). An Empirical IR Frequency Map for Ester C═O Stretching Vibrations. The Journal of Physical Chemistry A. [Link]

-

Taylor & Francis Online. (n.d.). Low Frequency Vibrational Spectra of Molecular Crystals. [Link]

-

University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. [Link]

-

Michigan State University. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

Rzepa, H. (2013). Why is the carbonyl IR stretch in an ester higher than in a ketone?. Henry Rzepa's Blog. [Link]

-

ACS Publications. (2022). Correlation between C═O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. The Journal of Physical Chemistry B. [Link]

-

ResearchGate. (n.d.). Vibrational Spectra and Structure of Cyclopentane and its Isotopomers. [Link]

-

Global Substance Registration System. (n.d.). DIETHYL CYCLOPENTANE-1,1-DICARBOXYLATE. [Link]

-

Indian Academy of Sciences. (2020). Fluxional nature in cyclohexane and cyclopentane: spherical conformational landscape model revisited. Journal of Chemical Sciences. [Link]

-

SlideShare. (n.d.). Sample preparation and factors affect IR bands. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Diethyl cyclopentane-1,1-dicarboxylate - CAS:4167-77-5 - Sunway Pharm Ltd [3wpharm.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Vibrational spectra and structure of cyclopentane and its isotopomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. eng.uc.edu [eng.uc.edu]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. jascoinc.com [jascoinc.com]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

An In-depth Technical Guide to the Mass Spectrometry of Diethyl Cyclopentane-1,1-dicarboxylate

This guide provides a comprehensive technical overview of the mass spectrometric analysis of diethyl cyclopentane-1,1-dicarboxylate. It is intended for researchers, scientists, and professionals in drug development who are utilizing mass spectrometry for the structural elucidation and quantification of this and structurally related compounds. This document moves beyond a standard protocol, offering in-depth explanations for the anticipated molecular behavior under common mass spectrometric conditions, thereby enabling a deeper understanding of the data generated.

Introduction to Diethyl Cyclopentane-1,1-dicarboxylate and its Mass Spectrometric Analysis

Diethyl cyclopentane-1,1-dicarboxylate, with the molecular formula C₁₁H₁₈O₄ and a molecular weight of 214.26 g/mol , is a geminal diester built on a cyclopentane core[1]. Its structure presents interesting features for mass spectrometric analysis, including two ester functional groups and a cyclic alkane framework. Understanding its behavior under ionization and subsequent fragmentation is crucial for its unambiguous identification and characterization in various matrices.

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For a compound like diethyl cyclopentane-1,1-dicarboxylate, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a highly suitable analytical approach, offering high separation efficiency and producing detailed fragmentation patterns that act as a molecular fingerprint[2].

Principles of Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique where the analyte molecule is bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M⁺•). The molecular ion is often unstable and undergoes fragmentation to produce a series of smaller, characteristic ions. The pattern of these fragment ions constitutes the mass spectrum.

General Workflow of a GC-MS Experiment

The general workflow for analyzing a sample by GC-MS is a sequential process of separation, ionization, mass analysis, and detection.

Sources

Solubility of diethyl cyclopentane-1,1-dicarboxylate in organic solvents

An In-Depth Technical Guide to the Solubility of Diethyl Cyclopentane-1,1-dicarboxylate in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical property that profoundly influences drug development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility of diethyl cyclopentane-1,1-dicarboxylate, a key building block in organic synthesis. We will explore the theoretical underpinnings of its solubility, present a predictive qualitative solubility profile, and offer detailed, field-proven experimental protocols for quantitative solubility determination. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding and practical guidance on managing the solubility of dicarboxylate esters in organic media.

Introduction: The Critical Role of Solubility in Drug Development

In the pharmaceutical industry, the selection of an appropriate solvent is a pivotal decision that impacts process efficiency, product purity, safety, and environmental footprint.[1] The solubility of a compound dictates its behavior in various stages of drug development, including chemical reactions, extractions, crystallizations, and formulations.[1] A thorough understanding of a compound's solubility profile in different organic solvents is therefore not merely an academic exercise but a fundamental requirement for robust and scalable pharmaceutical manufacturing.[2]

Diethyl cyclopentane-1,1-dicarboxylate, as a versatile synthetic intermediate, is no exception. Its solubility characteristics will determine the choice of reaction media, the efficiency of its purification, and its ease of handling in subsequent synthetic transformations. This guide will delve into the factors governing its dissolution in organic solvents and provide the necessary tools to both predict and experimentally determine its solubility.

Physicochemical Properties of Diethyl Cyclopentane-1,1-dicarboxylate

Before exploring its solubility, it is essential to understand the fundamental physicochemical properties of diethyl cyclopentane-1,1-dicarboxylate. These properties provide the basis for predicting its behavior in different solvent systems.

| Property | Value | Source |

| CAS Number | 4167-77-5 | [3] |

| Molecular Formula | C₁₁H₁₈O₄ | [3] |

| Molecular Weight | 214.26 g/mol | [3][4] |

| IUPAC Name | diethyl cyclopentane-1,1-dicarboxylate | [4] |

| Polar Surface Area | 52.6 Ų | [4] |

| Hydrogen Bond Acceptors | 4 | [4] |

| Hydrogen Bond Donors | 0 | [4] |

| Rotatable Bonds | 6 | [4] |

The presence of two ester functional groups makes the molecule polar and capable of acting as a hydrogen bond acceptor.[5] However, the lack of hydrogen bond donors and the presence of a nonpolar cyclopentane ring and ethyl groups contribute to its hydrophobic character.[5] This dual nature suggests that its solubility will be highly dependent on the specific characteristics of the organic solvent.

Theoretical Framework for Solubility

The age-old axiom of "like dissolves like" provides a foundational, albeit simplistic, model for predicting solubility. This principle suggests that substances with similar polarities and intermolecular forces are more likely to be miscible. For a more quantitative and predictive approach, the concept of Hansen Solubility Parameters (HSP) is invaluable.

HSP theory decomposes the total cohesive energy density of a substance into three components:

-

δD (Dispersion): Arising from London dispersion forces.

-

δP (Polar): Stemming from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.

The total Hansen solubility parameter (δt) is then given by:

δt² = δD² + δP² + δH²[6]

For a solute to dissolve in a solvent, their respective Hansen Solubility Parameters should be similar. The "distance" (Ra) between the HSP of a solvent and a solute in this three-dimensional space can be calculated:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²[6]

A smaller Ra value indicates a higher likelihood of solubility. While the specific HSP for diethyl cyclopentane-1,1-dicarboxylate have not been experimentally determined in the literature reviewed, a researcher can determine them by testing the compound's solubility in a range of solvents with known HSPs. The solvents that dissolve the compound will define a "solubility sphere" in the Hansen space, the center of which represents the HSP of the solute.[7]

Predicted Solubility Profile and Solvent Selection

In the absence of quantitative data, a qualitative solubility profile can be predicted based on the compound's structure and the properties of common organic solvents. Diethyl cyclopentane-1,1-dicarboxylate, being a moderately polar ester, is expected to be soluble in a range of common organic solvents and have limited solubility in water.[5]

Table of Predicted Qualitative Solubility:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | High | The polar hydroxyl group of the alcohol can interact with the ester carbonyls, and the alkyl chains are compatible. |

| Ketones | Acetone, Methyl Ethyl Ketone | High | The polar carbonyl group of the ketone is compatible with the ester groups. A related compound, diethyl 1,1-cyclopropanedicarboxylate, shows slight solubility in acetone.[8] |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High | Ethers are good solvents for many organic compounds due to their ability to solvate nonpolar and moderately polar molecules. |

| Halogenated | Dichloromethane, Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds. A related compound, diethyl 1,1-cyclopropanedicarboxylate, is slightly soluble in chloroform.[8] |

| Aromatic | Toluene, Xylene | Moderate to High | The nonpolar aromatic ring can interact with the cyclopentane ring, while the overall polarity is reasonably well-matched. |

| Esters | Ethyl acetate | High | "Like dissolves like" principle suggests high solubility in a solvent with a similar functional group. |

| Amides | Dimethylformamide (DMF), Dimethylacetamide (DMAc) | High | These are highly polar aprotic solvents capable of dissolving a wide range of compounds. |

| Hydrocarbons | Hexane, Heptane | Low to Moderate | The significant polarity of the diester will likely limit its solubility in nonpolar alkanes. |

| Water | Very Low | The hydrophobic cyclopentane ring and ethyl groups will dominate, leading to poor aqueous solubility.[5] |

Hansen Solubility Parameters for Common Solvents:

The following table provides the HSP for a selection of organic solvents, which can be used as a starting point for experimental determination of the HSP for diethyl cyclopentane-1,1-dicarboxylate. The units are MPa⁰.⁵.[6]

| Solvent | δD | δP | δH |

| Acetone | 15.5 | 10.4 | 7.0 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Heptane | 15.3 | 0.0 | 0.0 |

| Methanol | 14.7 | 12.3 | 22.3 |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Water | 15.5 | 16.0 | 42.3 |

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data, rigorous experimental protocols are necessary. It is important to distinguish between kinetic and thermodynamic solubility, as they provide different, yet complementary, information.

5.1. Kinetic Solubility Determination

Kinetic solubility measures the concentration of a compound in solution after a short incubation time, starting from a high-concentration stock solution (often in DMSO). It is a high-throughput method suitable for early-stage drug discovery.[9][10]

Workflow for Kinetic Solubility Determination:

Caption: A typical workflow for high-throughput kinetic solubility screening.

Step-by-Step Protocol for Kinetic Solubility:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of diethyl cyclopentane-1,1-dicarboxylate in 100% dimethyl sulfoxide (DMSO).

-

Plate Preparation: Using a liquid handler, dispense a small volume (e.g., 2 µL) of the stock solution into the wells of a 96-well microplate.

-

Solvent Addition: Add the desired organic solvent or aqueous buffer (e.g., 198 µL for a 1:100 dilution) to each well.

-

Incubation: Seal the plate and shake at a constant speed (e.g., 300 rpm) at room temperature for a defined period (e.g., 2 hours). This allows for the rapid precipitation of the compound from the supersaturated solution.

-

Separation: Separate the solid precipitate from the saturated solution. This is typically achieved by filtration through a filter plate.

-

Analysis: Analyze the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS/MS, to determine the concentration of the dissolved compound.[11]

-

Quantification: Calculate the solubility by comparing the analytical response to a pre-established calibration curve.

5.2. Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period. This method is lower-throughput but provides more accurate and fundamental data.[12]

Workflow for Thermodynamic Solubility Determination:

Caption: The shake-flask method for determining thermodynamic solubility.

Step-by-Step Protocol for Thermodynamic Solubility (Shake-Flask Method):

-

Sample Preparation: Add an excess amount of solid diethyl cyclopentane-1,1-dicarboxylate to a glass vial. The presence of undissolved solid at the end of the experiment is crucial.

-

Solvent Addition: Add a precise volume of the chosen organic solvent to the vial.

-

Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient time to reach equilibrium (typically 24 to 48 hours).[13]

-

Phase Separation: After equilibration, allow the suspension to stand undisturbed for a period to let the excess solid settle. Centrifugation can also be used to facilitate this separation.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant.

-

Filtration: Filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining microscopic particles.

-

Analysis and Quantification: Analyze the filtered solution by a validated analytical method (e.g., HPLC-UV) and quantify the concentration against a standard curve to determine the thermodynamic solubility.[12]

Conclusion: A Strategic Approach to Solubility

For drug development professionals, a tiered approach to solubility assessment is recommended. Initial high-throughput kinetic solubility screening can rapidly identify promising solvent systems from a large pool of candidates. Subsequently, the more resource-intensive thermodynamic solubility determination should be performed on a smaller set of prioritized solvents to obtain precise data for process development and formulation. By combining theoretical predictions with rigorous experimental validation, researchers can confidently select the optimal solvent systems for diethyl cyclopentane-1,1-dicarboxylate, ensuring efficient and robust processes in their synthetic and development endeavors.

References

-

Accu Dyne Test. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. [Link]

-

Abbott, S. HSP Basics | Practical Solubility Science. [Link]

-

Park, K. (n.d.). Hansen Solubility Parameters 2000.pdf. Kinam Park. [Link]

-

National Center for Biotechnology Information. (n.d.). Diethyl 1,1-cyclopentanedicarboxylate. PubChem. [Link]

-

CP Lab Safety. (n.d.). diethyl cyclopentane-1, 1-dicarboxylate, min 97%, 10 grams. [Link]

-

National Center for Biotechnology Information. (n.d.). 1,1-Diethyl cyclopent-3-ene-1,1-dicarboxylate. PubChem. [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. [Link]

-

Van der Veen, M. A., et al. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. [Link]

-

LibreTexts. (2020). 11.3 Alcohols, Acids, and Esters. [Link]

-

Shaw, D. G., et al. (2009). IUPAC-NIST Solubility Data Series. 88. Esters with Water—Revised and Updated. Part 1. C2 to C4 Esters. AIP Publishing. [Link]

-

Guha, R., et al. (2009). Organic Solvent Solubility Data Book. CORE. [Link]

-

ACS GCI Pharmaceutical Roundtable. (2026). Solvent Selection Guides. [Link]

-

Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. [Link]

-

Ashenhurst, J. (2010). Functional Groups In Organic Chemistry. Master Organic Chemistry. [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. [Link]

-

Organic Syntheses. (n.d.). diethyl 1,1-cyclobutanedicarboxylate. [Link]

- Google Patents. (2005). Method for determining solubility of a chemical compound.

-

Georg Thieme Verlag. (n.d.). Product Class 5: Carboxylic Acid Esters. [Link]

-

Hansen Solubility. (n.d.). HSP for Beginners. [Link]

-

Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development. [Link]

-

ResearchGate. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]

-

Avdeef, A., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports. [Link]

-

Lumen Learning. (n.d.). Aldehydes, Ketones, Carboxylic Acids, and Esters. [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]

-

American Chemical Society. (2011). ACS GCI Pharmaceutical Roundtable Solvent Selection Guide Version 2.0. [Link]

-

ResearchGate. (n.d.). Kinetic solubility: Experimental and machine-learning modeling perspectives. [Link]

-

ACS Publications. (n.d.). Radiometric method for determining solubility of organic solvents in water. [Link]

-

ResearchGate. (2015). Studies of solubility of dicarboxilic acid mixtures in organic solvents. [Link]

-

ResearchGate. (n.d.). HANSEN SOLUBILITY PARAMETERS: A User's Handbook, Second Edition. [Link]

-

LibreTexts. (2023). Properties of Esters. [Link]

-

Purosolv. (2025). Key Considerations for Selecting Solvents in Drug Manufacturing. [Link]

-

Solubility of Things. (n.d.). Esters: Structure, Properties, and Reactions. [Link]

-

Royal Society of Chemistry. (n.d.). Green Chemistry. [Link]

Sources

- 1. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 2. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]

- 3. calpaclab.com [calpaclab.com]

- 4. Diethyl 1,1-cyclopentanedicarboxylate | C11H18O4 | CID 77830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy Diethyl cyclopent-1-ene-1,2-dicarboxylate | 70202-92-5 [smolecule.com]

- 6. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. Diethyl 1,1-cyclopropanedicarboxylate | 1559-02-0 [chemicalbook.com]

- 9. inventivapharma.com [inventivapharma.com]

- 10. researchgate.net [researchgate.net]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. evotec.com [evotec.com]

- 13. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: Diethyl Cyclopentane-1,1-dicarboxylate as a Versatile Precursor for the Synthesis of Novel Spiro Compounds

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the demand for three-dimensional molecular architectures has never been greater. Spirocyclic compounds, characterized by two rings sharing a single common atom, have emerged as a particularly valuable class of molecules. Their inherent conformational rigidity and precise spatial orientation of functional groups offer unique advantages in modulating biological activity and material properties.[1] The spirocyclic framework can enhance binding affinity to protein targets, improve pharmacokinetic profiles, and introduce novel intellectual property positions for drug candidates.[2] Consequently, the development of efficient and versatile synthetic routes to novel spiro compounds is a paramount objective for medicinal and synthetic chemists.

This application note provides a comprehensive guide to the utilization of a readily accessible and highly versatile building block, diethyl cyclopentane-1,1-dicarboxylate, as a precursor for the synthesis of a diverse array of spirocyclic compounds. We will delve into the mechanistic underpinnings of key synthetic transformations, provide detailed, field-proven protocols, and discuss the critical parameters that ensure successful and reproducible outcomes.

Core Properties of Diethyl Cyclopentane-1,1-dicarboxylate

Diethyl cyclopentane-1,1-dicarboxylate is a stable, commercially available liquid that serves as an excellent starting material for spirocyclization reactions. Its key structural feature is the presence of two ester functionalities geminally substituted on a cyclopentane ring. This arrangement provides a strategic anchor point for the construction of the second ring system, leading to the desired spirocyclic architecture.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₈O₄ | [3] |

| Molecular Weight | 214.26 g/mol | [3] |

| CAS Number | 4167-77-5 | [3] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 134-136 °C at 13 mmHg | [4] |

Safety Information: Diethyl cyclopentane-1,1-dicarboxylate is harmful if swallowed and may cause skin and eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

Synthetic Strategies for Spirocyclization

The gem-diester functionality of diethyl cyclopentane-1,1-dicarboxylate is the linchpin for several powerful cyclization strategies. The choice of reaction partner and conditions dictates the nature of the resulting spirocycle, allowing for the synthesis of a wide range of carbocyclic and heterocyclic systems.

Reaction with Binucleophiles: A Gateway to Spiro-Heterocycles

One of the most direct and versatile methods for constructing spiro-heterocycles from diethyl cyclopentane-1,1-dicarboxylate is its reaction with binucleophiles. These reagents contain two nucleophilic centers that can react sequentially with the two electrophilic ester carbonyls of the starting material. This strategy is particularly effective for the synthesis of spiro-barbiturates and other related heterocyclic systems.

The selection of a strong base, such as sodium ethoxide, is crucial for the initial deprotonation of the binucleophile (e.g., urea or thiourea), rendering it sufficiently nucleophilic to attack the ester carbonyl. The reaction is typically performed in a polar aprotic solvent like ethanol to ensure the solubility of the reactants and intermediates. The subsequent intramolecular cyclization is often driven by the thermodynamic stability of the resulting heterocyclic ring system.

Sources

Application Notes & Protocols: The Strategic Use of Diethyl Cyclopentane-1,1-dicarboxylate in the Synthesis of Pharmaceutical Intermediates

An in-depth guide for researchers, scientists, and drug development professionals on the synthetic utility of diethyl cyclopentane-1,1-dicarboxylate.

Abstract

Diethyl cyclopentane-1,1-dicarboxylate is a versatile geminal diester that serves as a pivotal building block in modern medicinal chemistry. Its rigid cyclopentyl scaffold is a key structural motif for introducing spirocyclic complexity into drug candidates, a strategy often employed to enhance binding affinity, modulate physicochemical properties, and explore novel intellectual property space. This guide elucidates the fundamental reactivity of this reagent, provides detailed protocols for its conversion into high-value pharmaceutical intermediates, and explains the chemical principles that underpin its synthetic applications. We will explore its use in constructing spiro-heterocycles and other key transformations, providing researchers with the foundational knowledge to effectively integrate this reagent into their drug discovery programs.

Introduction: The Value of the Gem-Diester in Cycloalkanes

In pharmaceutical design, the precise control of three-dimensional molecular architecture is paramount. Cycloalkane-based scaffolds are frequently used to constrain the conformation of flexible side chains, thereby improving a molecule's interaction with its biological target. Diethyl cyclopentane-1,1-dicarboxylate, a derivative of malonic ester, provides a pre-formed five-membered ring with two ester functionalities locked onto a single quaternary carbon atom.

This unique arrangement serves two primary purposes in synthesis:

-

A Progenitor for Spirocycles: The gem-diester moiety is an ideal electrophilic partner for condensation reactions with binucleophilic reagents (e.g., urea, guanidine, thiourea), leading directly to the formation of spiro-heterocycles.[1] Spiro-fusion is a powerful design element, often imparting favorable properties such as increased metabolic stability and improved cell permeability.

-

A Masked Carboxylic Acid: Through straightforward hydrolysis and subsequent decarboxylation, one of the ester groups can be selectively removed to yield cyclopentanecarboxylic acid derivatives, providing a handle for amide bond formation or other key coupling reactions.

While this guide focuses on the cyclopentane derivative, it is important to recognize its close structural relationship with diethyl cyclopropane-1,1-dicarboxylate. The principles of ester chemistry, condensation reactions, and hydrolysis are largely analogous. However, the enhanced ring strain of the cyclopropane ring makes it susceptible to unique ring-opening reactions, a reactivity pathway not typically observed with the more stable cyclopentane system.[2][3]

Physicochemical Properties and Reactivity Profile

Understanding the inherent properties and chemical behavior of diethyl cyclopentane-1,1-dicarboxylate is essential for its effective use in the laboratory.

Table 1: Physicochemical and Safety Data

| Property | Value | Source |

| IUPAC Name | diethyl cyclopentane-1,1-dicarboxylate | PubChem[4] |

| CAS Number | 4167-77-5 | PubChem[4] |

| Molecular Formula | C₁₁H₁₈O₄ | PubChem[4] |

| Molecular Weight | 214.26 g/mol | PubChem[4] |

| Appearance | Colorless Liquid | N/A |

| Primary Hazards | Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335) | PubChem[4] |

Core Reactivity

The synthetic utility of diethyl cyclopentane-1,1-dicarboxylate is dominated by the chemistry of its two ester groups. Unlike its precursor, diethyl malonate, the central carbon atom is non-acidic, precluding its use in typical alkylation reactions. The primary transformations include:

-

Saponification (Hydrolysis): Treatment with a strong base (e.g., NaOH, KOH) followed by acidification readily converts the diester into cyclopentane-1,1-dicarboxylic acid. This diacid is a stable, crystalline solid and a key intermediate.

-

Condensation Reactions: The carbonyl carbons of the ester groups are electrophilic and will react with strong nucleophiles. This is the basis for forming heterocyclic rings, most notably in the synthesis of barbiturate-like structures.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both ester groups to the corresponding diol, cyclopentane-1,1-dimethanol.

-

Decarboxylation: Upon heating, the corresponding diacid (formed via saponification) readily loses one molecule of CO₂, yielding cyclopentanecarboxylic acid. This is a classic malonic ester synthesis pathway.

Strategic Synthesis of Pharmaceutical Intermediates

The following diagram illustrates the central role of diethyl cyclopentane-1,1-dicarboxylate as a divergent intermediate, branching from a common synthetic origin.

Diagram 1: Synthetic landscape of diethyl cyclopentane-1,1-dicarboxylate.

Detailed Experimental Protocols

These protocols are designed to be self-validating, including guidance on reaction monitoring, purification, and characterization.

Protocol 1: Saponification to Cyclopentane-1,1-dicarboxylic Acid

Causality: This protocol transforms the liquid, moderately polar diester into a solid, highly polar diacid. The conversion is driven by the irreversible hydrolysis of the ester bond in the presence of a strong base. The resulting dicarboxylate salt is water-soluble, allowing for easy removal of non-polar impurities via an aqueous wash before it is protonated back into the desired diacid, which typically has lower aqueous solubility and can be isolated.

Materials & Equipment:

-

Diethyl cyclopentane-1,1-dicarboxylate

-

Sodium hydroxide (NaOH)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol (EtOH)

-

Water (deionized)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Buchner funnel and filter paper

-

pH paper or meter

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve sodium hydroxide (8.0 g, 200 mmol) in a mixture of water (40 mL) and ethanol (40 mL).

-

Addition of Ester: To the stirring basic solution, add diethyl cyclopentane-1,1-dicarboxylate (21.4 g, 100 mmol).

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-3 hours. The reaction can be monitored by TLC (e.g., 20% EtOAc/Hexanes), observing the disappearance of the starting material spot.

-

Cooling and Concentration: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Acidification: Cool the remaining aqueous solution in an ice bath. Slowly and carefully add concentrated HCl with stirring until the pH of the solution is ~1-2. A white precipitate of cyclopentane-1,1-dicarboxylic acid will form.

-

Isolation: Keep the mixture in the ice bath for an additional 30 minutes to maximize precipitation. Collect the white solid by vacuum filtration using a Buchner funnel.

-

Washing and Drying: Wash the filter cake with a small amount of ice-cold water (2 x 20 mL) to remove residual salts. Dry the product under vacuum to a constant weight.

Characterization:

-

Expected Yield: 14-15 g (88-94%)

-

Appearance: White crystalline solid.

-

¹H NMR (DMSO-d₆): A broad singlet for the carboxylic acid protons (~12 ppm), a triplet for the C2/C5 methylene protons, and a quintet for the C3/C4 methylene protons. The characteristic ethyl group signals of the starting material will be absent.

Protocol 2: Synthesis of a Spiro-Barbiturate Analogue

Causality: This protocol exemplifies the construction of a spiro-heterocycle via a double condensation reaction. A strong base (sodium ethoxide) is used to deprotonate the N-H protons of urea, turning it into a more potent nucleophile. The urea dianion then attacks the electrophilic carbonyl carbons of the gem-diester in a stepwise fashion, displacing ethanol twice to form a stable six-membered ring fused at the spiro-center.

Diagram 2: Experimental workflow for spiro-barbiturate synthesis.

Materials & Equipment:

-

Diethyl cyclopentane-1,1-dicarboxylate

-

Urea

-

Sodium metal (handle with extreme care)

-

Absolute ethanol (anhydrous)

-

Hydrochloric acid (concentrated)

-

Anhydrous reaction flask with reflux condenser and drying tube

-

Magnetic stirrer and heating mantle

Procedure:

-

Prepare Sodium Ethoxide: In a 500 mL three-necked flask equipped with a reflux condenser and a nitrogen inlet, add absolute ethanol (150 mL). Carefully add small, freshly cut pieces of sodium metal (5.1 g, 220 mmol) to the ethanol. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation and no nearby ignition sources. Stir until all the sodium has dissolved.

-

Add Urea: To the resulting sodium ethoxide solution, add urea (6.0 g, 100 mmol) and stir for 15 minutes.

-

Add Diester: Slowly add diethyl cyclopentane-1,1-dicarboxylate (21.4 g, 100 mmol) to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for 6-8 hours. The formation of a solid precipitate indicates product formation.

-

Workup: Cool the reaction to room temperature. Carefully pour the reaction mixture into 500 mL of ice-water.

-

Acidification: While stirring, acidify the aqueous solution with concentrated HCl to pH 2-3. A voluminous white precipitate will form.

-

Isolation and Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent like aqueous ethanol.

Characterization:

-

Expected Yield: 15-17 g (82-93%)

-

Appearance: White to off-white solid.

-

IR (KBr, cm⁻¹): Characteristic C=O stretching frequencies for the barbiturate ring (approx. 1700-1750 cm⁻¹) and N-H stretching (approx. 3200 cm⁻¹).

Conclusion and Future Outlook

Diethyl cyclopentane-1,1-dicarboxylate is a powerful and often underutilized building block for introducing conformational rigidity and spirocyclic motifs into pharmaceutical candidates. The protocols described herein provide a reliable foundation for its use in the synthesis of key intermediates like dicarboxylic acids and spiro-barbiturates. The straightforward and high-yielding nature of these transformations makes this reagent an economically viable and chemically robust choice for both discovery and process chemistry. Future applications will likely focus on its incorporation into more complex polycyclic systems and its use in asymmetric transformations to access chiral spirocyclic compounds.

References

-

Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses. Retrieved from [Link]

-

Shree Ganesh Remedies Limited. (n.d.). Diethyl 1,1-Cyclopropanedicarboxylate-1559-02-0. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Diethyl 1,1-cyclopentanedicarboxylate. PubChem. Retrieved from [Link]

- Merino-Montiel, P., & Montiel-Smith, S. (2018). Synthesis of spiro 1,3-oxazolidin-2-ones (spirocarbamates) and a series of spiro 2-substituted amino-4,5-dihydro-1,3-oxazoles at the C-17 position of trans-androsterone and estrone. Steroids, 138, 108-115.

- Google Patents. (n.d.). CN102850257A - Preparation method of 1,2-cyclopentane dicarboximide.

-

Organic Syntheses. (n.d.). diethyl 1,1-cyclobutanedicarboxylate. Organic Syntheses. Retrieved from [Link]

-

CP Lab Safety. (n.d.). diethyl cyclopentane-1, 1-dicarboxylate, min 97%, 10 grams. Retrieved from [Link]

-

ACS Publications. (2024). Synthesis of Spiro[indoline-pyridine]-dicarboxylates and Substituted Alkylidene Oxindoles by Azomethine Ylides and MBH Carbonates of Isatins. Organic Letters. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Syntheses and medicinal chemistry of spiro heterocyclic steroids. PMC. Retrieved from [Link]

- Google Patents. (n.d.). US5869737A - Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives.

Sources

- 1. Syntheses and medicinal chemistry of spiro heterocyclic steroids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diethyl 1,1-Cyclopropanedicarboxylate-1559-02-0 [ganeshremedies.com]

- 3. Diethyl 1,1-cyclopropanedicarboxylate | 1559-02-0 [chemicalbook.com]

- 4. Diethyl 1,1-cyclopentanedicarboxylate | C11H18O4 | CID 77830 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note & Protocol: Saponification of Diethyl Cyclopentane-1,1-dicarboxylate

Abstract: This document provides a comprehensive guide to the saponification of diethyl cyclopentane-1,1-dicarboxylate, a critical transformation for producing cyclopentane-1,1-dicarboxylic acid. This diacid is a valuable building block in the synthesis of various organic molecules, including pharmaceutical intermediates.[1] The protocol herein is designed for researchers and professionals in organic synthesis and drug development, offering a detailed experimental procedure, mechanistic insights, and strategies for process optimization.

Introduction: The Strategic Importance of Saponification

The conversion of esters to carboxylic acids via base-mediated hydrolysis, known as saponification, is a fundamental reaction in organic chemistry.[2] Diethyl cyclopentane-1,1-dicarboxylate is a geminal diester, and its hydrolysis provides access to cyclopentane-1,1-dicarboxylic acid. This subsequent diacid is a precursor for more complex molecular architectures, often utilized in the synthesis of spirocyclic compounds and other constrained ring systems relevant to medicinal chemistry.

The saponification process is driven by the irreversible formation of a carboxylate salt under basic conditions, which is then protonated in a final acidification step to yield the desired dicarboxylic acid.[3][4][5] This application note details a robust and reproducible protocol for this transformation, emphasizing the rationale behind each procedural step to ensure both high yield and purity.

Mechanistic Pathway

The saponification of a diester like diethyl cyclopentane-1,1-dicarboxylate proceeds through a two-stage hydrolysis. Each ester group undergoes the same mechanistic sequence:

-

Nucleophilic Attack: A hydroxide ion (OH⁻) acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the diester. This forms a tetrahedral intermediate.[4][5]

-

Elimination of Alkoxide: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling an ethoxide ion (EtO⁻) as the leaving group. This produces a carboxylic acid functional group.

-

Irreversible Acid-Base Reaction: The generated carboxylic acid (pKa ~4-5) is immediately deprotonated by a strong base present in the medium, such as the ethoxide ion (conjugate acid pKa ~16) or another hydroxide ion.[5] This highly favorable acid-base reaction forms a carboxylate salt and ethanol. This step is the thermodynamic driving force that renders the overall reaction irreversible under basic conditions.[3][4]

-

Second Hydrolysis: The process is repeated for the second ester group, ultimately forming the dicarboxylate salt.

-

Protonation: A final workup with a strong acid (e.g., HCl) is required to protonate the dicarboxylate salt, yielding the neutral cyclopentane-1,1-dicarboxylic acid.[3][4]

Caption: Saponification mechanism for a diester.

Detailed Experimental Protocol

This protocol is optimized for the complete hydrolysis of diethyl cyclopentane-1,1-dicarboxylate.

Materials and Reagents

| Reagent | Grade | Supplier Example | Comments |

| Diethyl cyclopentane-1,1-dicarboxylate (C₁₁H₁₈O₄) | ≥98% | Sigma-Aldrich | Starting material.[6] |

| Sodium Hydroxide (NaOH) | ACS Reagent, ≥97% | Fisher Scientific | Base for hydrolysis. Potassium Hydroxide (KOH) can also be used.[3] |

| Ethanol (EtOH), 200 proof | Anhydrous, ≥99.5% | Acros Organics | Co-solvent to ensure miscibility.[3] |

| Hydrochloric Acid (HCl), ~37% | ACS Reagent | VWR | For acidification during workup.[7] |

| Diethyl Ether (Et₂O) | ACS Reagent | EMD Millipore | For extraction to remove non-polar impurities. |

| Deionized Water (H₂O) | High Purity | In-house | Used throughout the procedure. |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Alfa Aesar | For drying organic layers (if necessary). |

Equipment

-

Round-bottom flask (e.g., 250 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Büchner funnel and filter flask

-

pH paper or pH meter

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Step-by-Step Procedure

Sources

- 1. CN102850257A - Preparation method of 1,2-cyclopentane dicarboximide - Google Patents [patents.google.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Saponification-Typical procedures - operachem [operachem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. Diethyl 1,1-cyclopentanedicarboxylate | C11H18O4 | CID 77830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Diethyl Cyclopentane-1,1-dicarboxylate

Welcome to the technical support center for the synthesis of diethyl cyclopentane-1,1-dicarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this important synthetic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our focus is on providing practical, experience-driven advice grounded in solid chemical principles to help you improve your yields and obtain a high-purity product.

I. Understanding the Synthesis: The Malonic Ester Route

The most common and effective method for synthesizing diethyl cyclopentane-1,1-dicarboxylate is the intramolecular dialkylation of diethyl malonate with a 1,4-dihalobutane. This reaction is a classic example of the malonic ester synthesis, a powerful tool for forming carbon-carbon bonds.[1][2][3][4]

The overall transformation can be summarized as follows:

The reaction proceeds through a series of steps, including deprotonation of the acidic α-hydrogen of diethyl malonate to form a nucleophilic enolate, followed by a tandem SN2 reaction with the 1,4-dihalobutane.[2][5][6]

Reaction Mechanism Overview

Caption: General mechanism for the synthesis of diethyl cyclopentane-1,1-dicarboxylate.

II. Troubleshooting Guide

This section addresses common issues that can lead to low yields or impure products. Each problem is followed by a discussion of potential causes and actionable solutions.

Problem 1: Low or No Yield of the Desired Product

Potential Cause A: Incomplete Deprotonation of Diethyl Malonate

-

Explanation: The first step of the reaction is the deprotonation of diethyl malonate to form the enolate. If the base is not strong enough or is used in insufficient quantity, this equilibrium will not favor the enolate, leading to a sluggish or incomplete reaction.

-

Solution:

-

Choice of Base: Sodium ethoxide (NaOEt) in ethanol is a commonly used and effective base for this reaction.[5][6] It is crucial that the alcohol solvent matches the ester to prevent transesterification.[3]

-

Stoichiometry: Use at least two equivalents of base to ensure complete deprotonation for the dialkylation.

-

Anhydrous Conditions: The presence of water will consume the base and hinder enolate formation. Ensure all glassware is thoroughly dried and use anhydrous solvents.[7]

-

Potential Cause B: Competing Intermolecular Reaction

-

Explanation: The mono-alkylated intermediate can react with another molecule of diethyl malonate enolate instead of undergoing intramolecular cyclization. This leads to the formation of a linear byproduct, tetraethyl butane-1,1,4,4-tetracarboxylate, which is a major contributor to low yields.

-

Solution:

-

High Dilution: Running the reaction at high dilution favors the intramolecular cyclization over the intermolecular reaction. This is because the probability of the two ends of the same molecule finding each other is higher than two different molecules reacting.

-

Slow Addition of Reagents: Adding the 1,4-dihalobutane slowly to the solution of the diethyl malonate enolate can help to maintain a low concentration of the alkylating agent, further favoring the intramolecular pathway.

-

Potential Cause C: Poor Quality of Reagents

-

Explanation: The purity of diethyl malonate, the 1,4-dihalobutane, and the base can significantly impact the reaction outcome. Old or improperly stored reagents may be degraded.

-

Solution:

-

Purify Reagents: Distill diethyl malonate and the 1,4-dihalobutane before use.

-

Freshly Prepared Base: Use freshly prepared sodium ethoxide solution for best results.

-

Problem 2: Presence of a Significant Amount of a High-Boiling Point Byproduct

-

Identification: A high-boiling point impurity is often the linear byproduct, tetraethyl butane-1,1,4,4-tetracarboxylate.

-

Cause: As discussed above, this is due to the competing intermolecular reaction.

-

Solution:

-

Reaction Conditions: Employ high dilution and slow addition of the 1,4-dihalobutane.

-

Purification: This byproduct can be challenging to separate from the desired product by distillation due to their similar boiling points. Careful fractional distillation under reduced pressure is necessary. Column chromatography on silica gel can also be an effective purification method.

-

Problem 3: The Reaction Stalls and Does Not Go to Completion

Potential Cause A: Insufficient Base

-

Explanation: As the reaction proceeds, halide ions are generated, which can decrease the basicity of the reaction mixture.

-

Solution: Ensure that at least two full equivalents of a strong base are used.

Potential Cause B: Low Reaction Temperature

-

Explanation: While a lower temperature can favor the intramolecular reaction, it may also slow down the reaction rate to an impractical level.

-

Solution: The reaction is typically run at the reflux temperature of the solvent (e.g., ethanol). If the reaction is sluggish, a higher boiling point solvent such as n-butanol could be considered, though this may also increase the rate of the intermolecular side reaction.

III. Frequently Asked Questions (FAQs)

Q1: Which 1,4-dihalobutane should I use: dibromo-, dichloro-, or chlorobromo-butane?

A1: 1,4-dibromobutane is generally the reagent of choice. Bromide is a better leaving group than chloride, leading to a faster reaction rate. While 1,4-diiodobutane would be even more reactive, it is also more expensive and less stable. 1,4-dichlorobutane is less reactive and may require more forcing conditions. 1-bromo-4-chlorobutane can also be used and may offer some selectivity, with the more reactive C-Br bond reacting first.

Q2: What is the optimal solvent for this synthesis?

A2: The choice of solvent is critical. Ethanol is a common choice when using sodium ethoxide as the base. It is important that the alcohol in the solvent matches the alkyl group of the ester to prevent transesterification.[3] Some procedures have reported the use of a mixture of benzene and ethanol, which may improve yields.[7] Aprotic polar solvents like dimethylformamide (DMF) can also be used and may accelerate SN2 reactions.

Q3: How can I effectively purify the final product?

A3: Purification is typically achieved by distillation under reduced pressure. It is important to first remove any unreacted starting materials and the solvent. A careful fractional distillation is then necessary to separate the diethyl cyclopentane-1,1-dicarboxylate from any high-boiling byproducts. If distillation is not sufficient, column chromatography on silica gel is a good alternative.

Q4: Can this method be used to synthesize other cyclic dicarboxylates?

A4: Yes, this is a general method for synthesizing cycloalkanedicarboxylic acid esters. For example, using 1,3-dihalopropanes will yield diethyl cyclobutane-1,1-dicarboxylate, and 1,5-dihalopentanes will give diethyl cyclohexane-1,1-dicarboxylate.[5][7] However, the yields for larger rings may decrease.[5]

IV. Optimized Experimental Protocol

This protocol is designed to maximize the yield of diethyl cyclopentane-1,1-dicarboxylate by favoring the intramolecular cyclization.

Materials:

-

Sodium metal

-

Anhydrous ethanol

-

Diethyl malonate (distilled)

-

1,4-Dibromobutane (distilled)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a flame-dried three-necked flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by carefully adding sodium metal (2.1 equivalents) to anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 equivalent) dropwise at room temperature with vigorous stirring.

-

Alkylation/Cyclization: Heat the reaction mixture to reflux. Add a solution of 1,4-dibromobutane (1.05 equivalents) in anhydrous ethanol dropwise to the refluxing mixture over a period of 4-6 hours.

-

Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional 2-3 hours, or until the reaction is complete (monitored by TLC or GC).

-

Work-up:

-

Cool the reaction mixture to room temperature and remove the ethanol by rotary evaporation.

-

Add water to the residue to dissolve the sodium bromide precipitate.

-

Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic extracts and wash with saturated aqueous sodium chloride solution.

-